molecular formula C6H10N2O B13571523 (1s)-1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine

(1s)-1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine

Cat. No.: B13571523
M. Wt: 126.16 g/mol
InChI Key: QOXLPKTUHRZSFV-YFKPBYRVSA-N
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Description

(1s)-1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine is a chemical compound characterized by the presence of a methyl-substituted oxazole ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1s)-1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1s)-1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1s)-1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1s)-1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine: shares structural similarities with other oxazole derivatives, such as 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine and 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-amine.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethanamine

InChI

InChI=1S/C6H10N2O/c1-4-3-6(5(2)7)9-8-4/h3,5H,7H2,1-2H3/t5-/m0/s1

InChI Key

QOXLPKTUHRZSFV-YFKPBYRVSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@H](C)N

Canonical SMILES

CC1=NOC(=C1)C(C)N

Origin of Product

United States

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